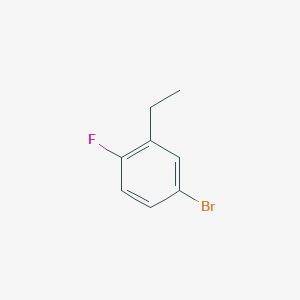
4-Bromo-2-ethyl-1-fluorobenzene
Descripción general
Descripción
“4-Bromo-2-ethyl-1-fluorobenzene” is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It is a compound that has potential uses in various fields such as pharmaceuticals, agrochemicals, and organic synthesis .
Synthesis Analysis
One of the common methods for synthesizing similar compounds is through the reaction of fluorobenzene with bromine, known as electrophilic aromatic substitution . This involves the substitution of a hydrogen atom in the benzene ring with a bromine atom . Another method involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Molecular Structure Analysis
The molecular formula of “4-Bromo-2-ethyl-1-fluorobenzene” is C8H8BrF . The molecular weight is approximately 203.05 Da . The structure includes a benzene ring with a bromine atom, a fluorine atom, and an ethyl group attached .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . It can also form a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . Furthermore, it is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-ethyl-1-fluorobenzene” include a density of approximately 1.6±0.1 g/cm3, a boiling point of 197.2±30.0 °C at 760 mmHg, and a flash point of 75.7±19.4 °C .Aplicaciones Científicas De Investigación
Organic Synthesis
4-Bromo-2-ethyl-1-fluorobenzene: is a versatile intermediate in organic synthesis. It can undergo various reactions, including Suzuki coupling, which is used to form biaryl compounds by cross-coupling with organoboron compounds . This reaction is pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals.
Pharmaceutical Research
In pharmaceutical research, 4-Bromo-2-ethyl-1-fluorobenzene serves as a precursor for the synthesis of various drug molecules. Its reactivity with different nucleophiles or through palladium-catalyzed coupling reactions makes it valuable for constructing pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents .
Material Science
This compound’s utility extends to material science, where it can be used to modify the surface properties of materials or as a building block for organic electronic components. Its incorporation into polymers or small molecules can alter conductivity, fluorescence, or other material characteristics essential for advanced materials .
Analytical Chemistry
In analytical chemistry, 4-Bromo-2-ethyl-1-fluorobenzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined physical and chemical properties allow for calibration of instruments and validation of analytical techniques .
Environmental Science
Environmental science applications may include the use of 4-Bromo-2-ethyl-1-fluorobenzene as a tracer or marker in environmental fate studies. Its stability and detectability can help in tracking the movement and transformation of organic compounds in the environment .
Biochemistry Research
In biochemistry, this compound can be employed in the study of enzyme-catalyzed reactions, particularly those involving halogenated substrates. It can act as a substrate to understand enzyme specificity and mechanism, contributing to the development of biocatalysis processes .
Agricultural Studies
4-Bromo-2-ethyl-1-fluorobenzene: may find applications in agricultural studies as an intermediate in the synthesis of pesticides or herbicides. Its reactivity allows for the creation of compounds that can selectively target pests or weeds without harming crops .
Chemical Engineering
Lastly, in chemical engineering, this compound is used in process development and optimization studies. Its role in the synthesis of complex molecules can help in designing efficient and scalable chemical processes, which is crucial for industrial applications .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid breathing its vapors and to use personal protective equipment when handling it .
Propiedades
IUPAC Name |
4-bromo-2-ethyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZYBYSTYYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627233 | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethyl-1-fluorobenzene | |
CAS RN |
627463-25-6 | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627463-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


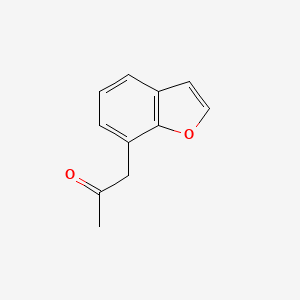
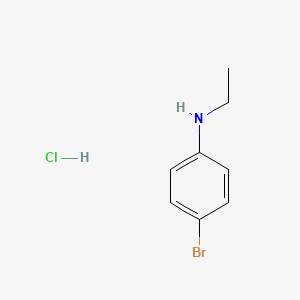
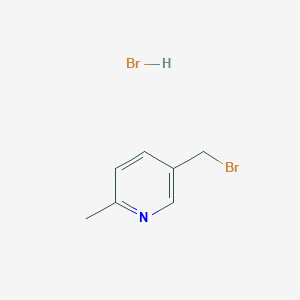
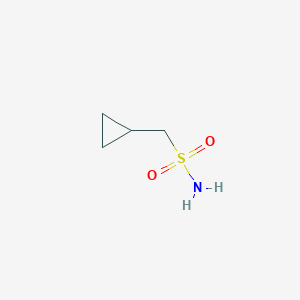
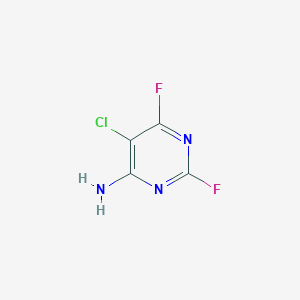
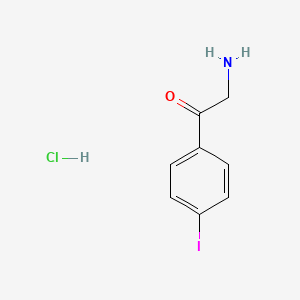

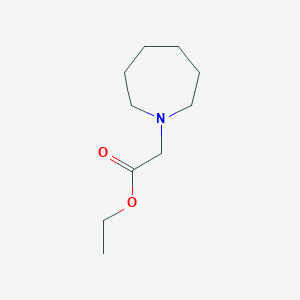
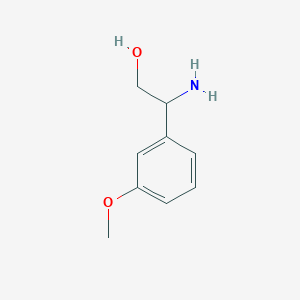
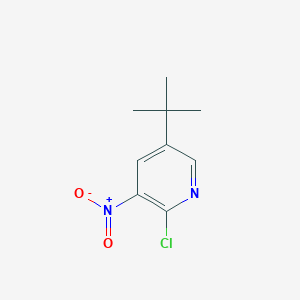
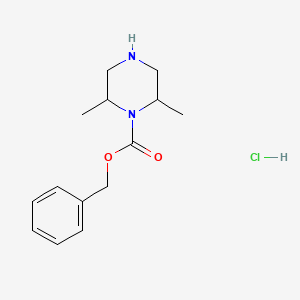
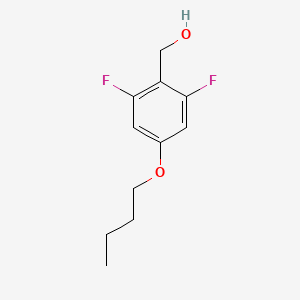
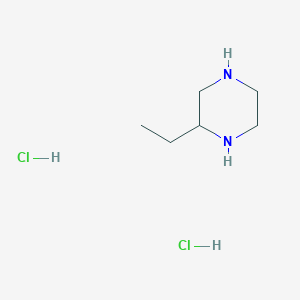
![(1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methanol](/img/structure/B1291660.png)